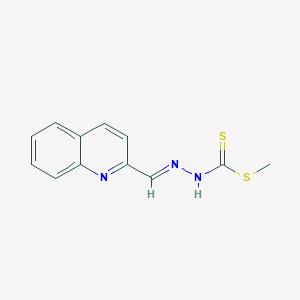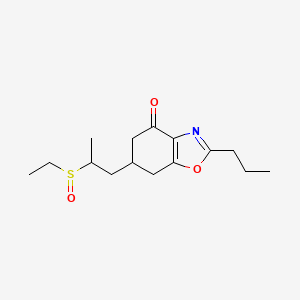
6-(2-ethylsulfinylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(Ethylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a complex organic compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 6-(2-(Ethylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The oxazolone ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted oxazolones .
Aplicaciones Científicas De Investigación
6-(2-(Ethylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfinyl and propyl groups play a crucial role in binding to these targets, modulating their activity. The oxazolone ring structure is essential for the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds include other oxazolones with different substituents. For example:
- 6-(2-(Methylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
- 6-(2-(Ethylthio)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
Compared to these compounds, 6-(2-(Ethylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one exhibits unique reactivity and binding properties due to the presence of the ethylsulfinyl group, which can undergo specific oxidation and reduction reactions .
Propiedades
Número CAS |
116007-10-4 |
|---|---|
Fórmula molecular |
C15H23NO3S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
6-(2-ethylsulfinylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C15H23NO3S/c1-4-6-14-16-15-12(17)8-11(9-13(15)19-14)7-10(3)20(18)5-2/h10-11H,4-9H2,1-3H3 |
Clave InChI |
NAZWBDBUNHROBT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(O1)CC(CC2=O)CC(C)S(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


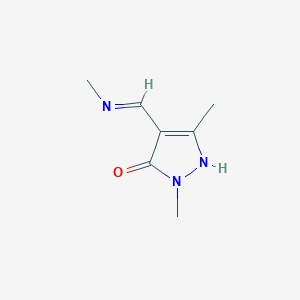
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
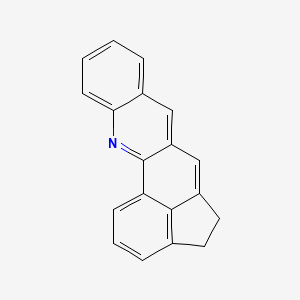
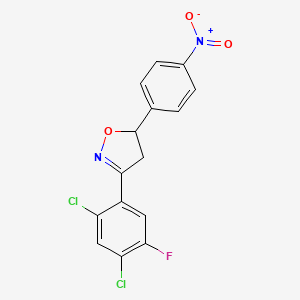
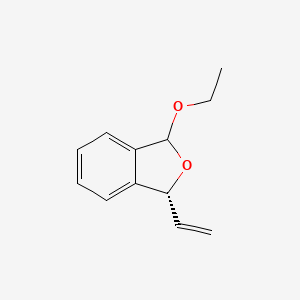
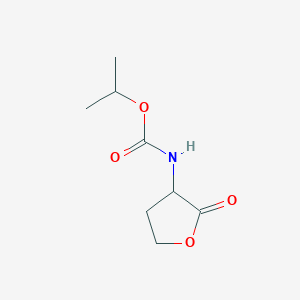
![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
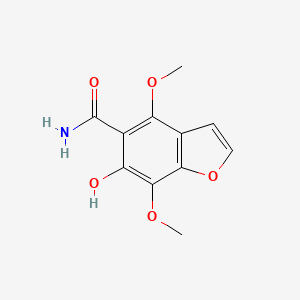
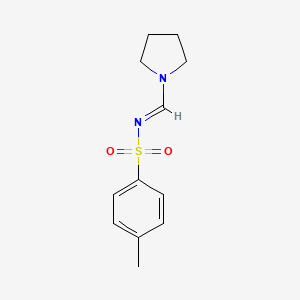
![2-(Aminomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12894767.png)

